tert-Butyl 3-chloropyrrolidine-1-carboxylate
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Overview
Description
“tert-Butyl 3-chloropyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C9H16ClNO2 . It has a molecular weight of 205.68 .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 3-chloropyrrolidine-1-carboxylate” consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, attached to a carboxylate group and a tert-butyl group . The presence of the tert-butyl group can be observed with high sensitivity in NMR studies of macromolecular complexes .Scientific Research Applications
1. tert-Butylation of Carboxylic Acids and Alcohols
- Application Summary: The tert-butyl ester group is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents, as well as its convenient deprotection under acidic conditions . It is therefore frequently used as a protecting group for the carboxylic acid functionality of amino acids .
- Methods of Application: Treatment of various free amino acids with 1.1 equivalents of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate directly afforded tert-butyl esters with free amino groups quickly and in good yields . In addition, various carboxylic acids and alcohols without amino groups were converted into tert-butyl esters and ethers, respectively, in high yields in the presence of small catalytic amounts of bis(trifluoromethanesulfonyl)imide .
- Results or Outcomes: All tert-butylation reactions of free amino acids, carboxylic acids, and alcohols proceeded much faster and in higher yields compared with conventional methods .
2. High-Resolution Rotational Spectroscopy
- Application Summary: The paper presents a new experimental determination of molecular parameters for some isotopologues of (CH3)3CCl, obtained by analyzing their microwave spectra . The experimental results are complemented with quantum chemistry calculations .
3. Biosynthetic and Biodegradation Pathways
- Application Summary: The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .
4. Solvent and Ethanol Denaturant
- Application Summary: tert-Butyl alcohol is used as a solvent, ethanol denaturant, paint remover ingredient, and gasoline octane booster and oxygenate .
5. Chlorination of tert-Butyl Esters
- Application Summary: The paper discusses a practical chlorination of tert-butyl esters with PCl3 generating acid chlorides .
6. Biocatalytic Processes
- Application Summary: The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways, the way through to its possible application in biocatalytic processes is described .
Safety And Hazards
The safety information for “tert-Butyl 3-chloropyrrolidine-1-carboxylate” indicates that it may be harmful if swallowed or inhaled, and it may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
tert-butyl 3-chloropyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJADPWUALFXHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693562 |
Source
|
Record name | tert-Butyl 3-chloropyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-chloropyrrolidine-1-carboxylate | |
CAS RN |
1289386-88-4 |
Source
|
Record name | tert-Butyl 3-chloropyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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